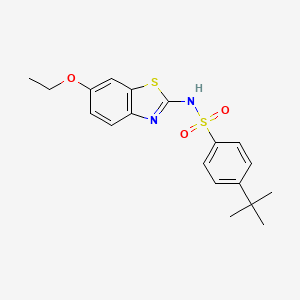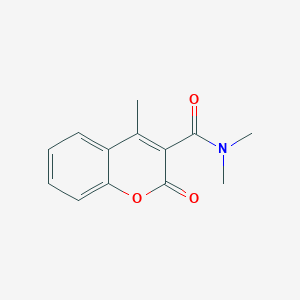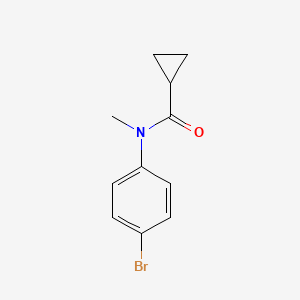
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide, also known as CIAM, is a chemical compound that has gained attention in the scientific community for its potential use in various fields of research.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has been investigated for its potential use in various fields of research. One of the primary applications of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is in the study of ion channels. N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has been shown to selectively inhibit the Kir2.1 channel, which plays a critical role in regulating the heart's electrical activity. This inhibition can lead to a prolonged action potential duration and QT interval, making N-(2-chlorophenyl)-2-imidazol-1-ylacetamide a potential therapeutic agent for cardiac arrhythmias.
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, leukemia, and melanoma. This inhibition is thought to occur through the induction of apoptosis and the inhibition of cell cycle progression.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is not fully understood. However, it has been shown to selectively inhibit the Kir2.1 channel by binding to a specific site on the channel. This binding leads to a decrease in potassium conductance, which prolongs the action potential duration and QT interval.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has been shown to have several biochemical and physiological effects. In addition to its selective inhibition of the Kir2.1 channel, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is its selectivity for the Kir2.1 channel. This selectivity allows for the specific investigation of the channel's role in various physiological processes. However, one of the limitations of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is its low yield during synthesis, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several potential future directions for N-(2-chlorophenyl)-2-imidazol-1-ylacetamide research. One area of interest is the investigation of its potential use in the treatment of cardiac arrhythmias. Further studies are needed to determine its efficacy and safety in this application.
Another potential future direction is the investigation of its use in cancer research. N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has shown promising results in vitro, but further studies are needed to determine its efficacy in vivo.
Finally, there is potential for the development of new compounds based on the structure of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide. By modifying the structure of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide, it may be possible to develop compounds with increased selectivity and efficacy for specific targets.
Synthesemethoden
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide can be synthesized through a multi-step process. The first step involves the reaction of 2-chloroaniline with ethyl chloroformate to form N-(2-chlorophenyl) carbamate. This intermediate is then reacted with imidazole to produce N-(2-chlorophenyl)-2-imidazol-1-ylacetamide. The yield of the final product is around 50%.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-2-4-10(9)14-11(16)7-15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTHLRYFATUTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine](/img/structure/B6627361.png)


![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)





![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)


